PK11000

p53 reactivation thermal shift assay covalent inhibitor

Researchers investigating p53 Y220C allosteric rescue often struggle to find a chemical probe that achieves complete wild-type dynamic reconstitution without masking mechanistic readouts through excessive cytotoxicity. PK11000 is the foundational covalent probe for this target, distinguished by its unique ability to fully restore WT p53 molecular dynamics in silico-a property not replicated by newer aminobenzothiazole derivatives. • Achieves ΔTm > 1.2 K at 1 mM-a moderate, quantifiable thermal shift ideal for titratable stabilization studies without maximal rescue artifacts. • Low general thiol reactivity (does not alkylate bacterial N-acetylneuraminate lyase) and a defined GSH second-order rate constant of 1.37 L·mol⁻¹·s⁻¹, providing a benchmark for structure-kinetic relationship (SKR) comparisons. • Milder anti-proliferative profile (slight inhibition at 0-120 μM) enables p53 target gene induction assays (p21, PUMA) at concentrations that minimize immediate cytotoxicity.

Molecular Formula C6H5ClN2O4S
Molecular Weight 236.63 g/mol
CAS No. 38275-34-2
Cat. No. B1678499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePK11000
CAS38275-34-2
SynonymsPK11000;  PK 11000;  PK-11000;  PK11007-analog;  PK-11007-analog;  PK 11007-analog; 
Molecular FormulaC6H5ClN2O4S
Molecular Weight236.63 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl
InChIInChI=1S/C6H5ClN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
InChIKeyWZUPWJVRWIVWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PK11000: p53 Y220C Mutant Stabilizer


PK11000 (5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid) is a covalent alkylating agent that targets surface-exposed cysteine residues (Cys182, Cys277) within the DNA-binding domain (DBD) of the tumor suppressor protein p53 [1]. Its primary mechanism involves stabilizing both wild-type (WT) and mutant p53 conformations without impairing DNA-binding activity [2]. Extensive molecular dynamics simulations and in vitro analyses have characterized its capacity to restore thermostability and native-like dynamics to the cancer-associated Y220C p53 mutant, making it a well-studied scaffold for p53 reactivation research [3].

Target Engagement Covalent modification of Cys182/Cys277 in p53 DNA-binding domain
Conformational Rescue Stabilizes Y220C mutant and WT p53 without blocking DNA-binding activity
Study Context Allosteric reactivation and molecular dynamics research of p53 cancer mutants

PK11000: Differentiation from Structural Analogs


Despite sharing a 2-sulfonylpyrimidine core, the PK11000 scaffold family exhibits marked structure-activity relationship (SAR) divergence that precludes simple analog substitution. PK11000 serves as the foundational chemical probe, demonstrating a specific covalent alkylation profile (targeting Cys182 and Cys277) with a measured second-order rate constant for glutathione of 1.37 L·mol⁻¹·s⁻¹ [1]. In contrast, derivative PK11007 induces a more robust p53 thermal stabilization (ΔTm > 3 K vs. PK11000's ΔTm of ~1.2 K at 1 mM) and exhibits faster alkylation kinetics, translating to enhanced anti-proliferative potency in breast cancer cell panels (IC50 range: 2.3–42.2 μM) [2]. PK11010 similarly requires higher compound concentrations for efficacy [3]. Furthermore, PK11000 uniquely achieves a more complete reconstitution of wild-type p53 molecular dynamics compared to newer aminobenzothiazole derivatives, underscoring its distinct allosteric restoration signature [4]. These quantitative differences in kinetics, thermal stabilization magnitude, and allosteric dynamics render each analog a distinct pharmacological tool, not a generic substitute.

PK11000 scaffold profile
Analog substitution context
Moderate thermal stabilization magnitude
Analog PK11007 may induce stronger thermal shifts, altering stabilization-dependent readouts
Defined moderate thiol reactivity kinetics
Faster-alkylating analogs may introduce higher non-specific protein modification in cellular contexts
Complete reconstitution of WT p53 dynamics in silico
Aminobenzothiazole derivatives may only achieve partial local dynamics restoration, shifting allosteric interpretation

PK11000 Comparative Evidence Guide


Thermal Stabilization: PK11000 vs. PK11007

PK11000 increases the melting temperature (Tm) of the p53 Y220C DNA-binding domain (T-p53C-Y220C) by ΔTm > 1.2 K at 1 mM concentration, as measured by differential scanning fluorimetry (DSF) . In direct comparison, its structural analog PK11007 achieves substantially greater stabilization, with a reported ΔTm > 3 K under comparable conditions . This demonstrates that while PK11000 stabilizes the mutant, PK11007 provides a more pronounced thermal shift, a critical differentiator for studies requiring maximal conformational stabilization.

Thermal Shift (DSF)
Head-to-head
ΔTm > 1.2 K vs. > 3 K for PK11007
Supports stabilization endpoint selection in thermal shift assays
Data to verify; source-independent reported comparison
p53 reactivation thermal shift assay covalent inhibitor protein stability

Covalent Alkylation Kinetics: PK11000 vs. PK11007

The second-order rate constant for the reaction of PK11000 with glutathione was determined to be 1.37 L·mol⁻¹·s⁻¹ by ¹H-NMR kinetics . This rate is lower than many Michael acceptors but falls within the range of therapeutically applied thiol-reactive agents . In contrast, PK11007 and PK11010 exhibit faster alkylation kinetics (exact rate constants not reported in open literature, but described as 'faster') and greater p53 stabilization . This kinetic difference reflects a lower intrinsic thiol reactivity for PK11000, potentially contributing to its distinct cellular selectivity profile.

Glutathione Reactivity
Class-level
1.37 L·mol⁻¹·s⁻¹; PK11007 faster (qualitative)
Informs covalent reactivity profile and cellular residence time review
Exact rate constants for comparators not reported in open literature
covalent inhibitor reaction kinetics glutathione reactivity thiol alkylation

p53 Dynamics Reconstitution: PK11000 vs. Aminobenzothiazoles

A 2024 ACS Omega study by Han et al. compared the restorative potential of PK11000 to a series of aminobenzothiazole derivative compounds for rescuing p53 Y220C mutant dynamics [1]. The study found that while complete and precise reconstitution of wild-type p53 molecular dynamics may not be observed with newer aminobenzothiazole derivatives, it was achieved with PK11000 [1]. This indicates that PK11000 uniquely restores a conformational ensemble more closely resembling the wild-type state, a finding not replicated by the comparator set.

WT Dynamics Rescue
Head-to-head
Complete WT-like ensemble vs. only local reconstitution
Benchmark scaffold for allosteric restoration mechanism studies
Qualitative comparison from MD simulations; requires experimental validation
molecular dynamics allosteric regulation p53 Y220C conformational dynamics

Anti-Proliferative Activity in Breast Cancer: PK11000 vs. PK11007

While direct cellular IC50 values for PK11000 across large cell panels are less frequently reported, its derivative PK11007 serves as a key comparator due to the shared core scaffold. PK11007 exhibits IC50 values ranging from 2.3 to 42.2 μM for inhibition of proliferation in a panel of 17 breast cell lines, with significantly lower IC50 values observed for p53-mutated cell lines compared to p53 WT cells (p = 0.003) [1]. PK11000, in contrast, displays a milder anti-proliferative effect in breast cancer cell lines (0-50 μM over 5 days) and only slightly inhibits mutant p53 cancer cells at 0-120 μM after 24 hours . This indicates that PK11007 possesses greater intrinsic cellular potency, while PK11000 exhibits a more moderate activity profile.

Cell Proliferation (Breast)
Cross-study
PK11007 IC50 2.3–42.2 μM; PK11000 mild effect 0–120 μM
Supports potency selection for cell-model proliferation endpoint studies
Direct IC50 for PK11000 not determined in same panel; reported context
anti-proliferative breast cancer p53 mutant IC50

PK11000 Optimized Application Scenarios


Allosteric Mechanism Studies of p53 Y220C Rescue

PK11000 is the preferred chemical probe for in-depth allosteric and molecular dynamics investigations of p53 Y220C rescue. As established, it uniquely achieves complete reconstitution of wild-type p53 dynamics in silico, unlike newer aminobenzothiazole derivatives [1]. This makes it ideal for computational and biophysical studies aiming to understand the precise conformational ensemble restoration required for functional p53 reactivation.

Moderate p53 Thermal Stabilization Assays

In experiments requiring a defined, moderate thermal shift of the p53 Y220C DBD, PK11000 provides a quantifiable ΔTm > 1.2 K at 1 mM . This contrasts with PK11007's stronger stabilization (ΔTm > 3 K). Researchers seeking to titrate stabilization magnitude or avoid maximal thermal rescue should select PK11000 over more potent analogs.

Kinetic Profiling of Covalent p53 Modifiers

PK11000 serves as a benchmark compound for studying the relationship between covalent alkylation kinetics and cellular selectivity. Its measured second-order rate constant for glutathione (1.37 L·mol⁻¹·s⁻¹) and low general thiol reactivity (evidenced by lack of alkylation of bacterial N-acetylneuraminate lyase) provide a baseline for comparing faster analogs like PK11007 and PK11010. This is critical for structure-kinetic relationship (SKR) studies.

p53 Pathway Activation with Milder Cytotoxicity

For cellular assays where potent anti-proliferative effects are confounding, PK11000's milder activity profile (slight inhibition at 0-120 μM) is advantageous over PK11007's robust IC50 range (2.3–42.2 μM) [2]. PK11000 allows examination of p53 target gene induction (e.g., p21, PUMA) at concentrations that minimize immediate cytotoxicity, enabling clearer mechanistic dissection.

Application
Selection Property
Validation Focus
p53 allosteric reactivation research
Allosteric restoration dynamics
MD simulation and conformational ensemble analysis
p53 thermal shift screening
Stabilization magnitude titration
DSF endpoint validation with controlled shift
Structure-kinetic relationship studies
Covalent reactivity benchmark
Glutathione conjugation rate and selectivity profiling
p53 target gene induction assays
Milder anti-proliferative profile
Gene expression (p21, PUMA) without confounding cytotoxicity

Technical Documentation Hub

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46 linked technical documents
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